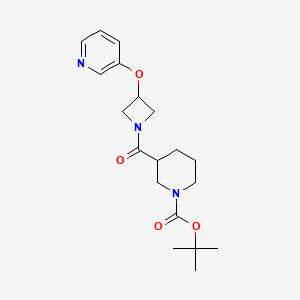

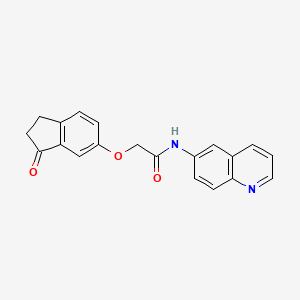

Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. The compound has shown promising results in various studies, and its unique structure makes it a highly sought-after compound in the field of medicinal chemistry.

Applications De Recherche Scientifique

Synthetic Applications and Methodology Development

- Catalytic Systems for Alkoxycarbonylation of Alkenes : A study by Dong et al. (2017) introduced a palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, showing its applicability in alkoxycarbonylation of challenging alkenes, including tetra-, tri-, and 1,1-disubstituted types, as well as natural products and pharmaceuticals. This advancement signifies the compound's role in facilitating efficient and selective esterification processes, crucial for synthesizing a wide array of ester products used in various industrial applications (Dong et al., 2017).

Chemical Space Exploration and Novel Compound Synthesis

- Novel Bifunctional Intermediates : Meyers et al. (2009) described scalable synthetic routes to "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate", a previously unknown compound that serves as a versatile intermediate for further derivatization. This work highlights the potential of such compounds in exploring chemical spaces not accessible by piperidine ring systems, indicating the importance of these structures in developing new pharmacophores (Meyers et al., 2009).

Advanced Organic Transformations and Reactivity Studies

- Silylmethyl-substituted Aziridine and Azetidine : Research by Yadav and Sriramurthy (2005) demonstrated the use of silylmethyl-substituted aziridine and azetidine in generating imidazoline, oxazolidine, and tetrahydropyrimidine products through efficient reactions with nitriles and carbonyl substrates. This study underscores the compound's utility in synthesizing diverse heterocyclic structures, highlighting its significance in organic chemistry and drug discovery (Yadav & Sriramurthy, 2005).

Applications in Drug Discovery and Development

- Benzimidazole Derivatives as Renin Inhibitors : Tokuhara et al. (2018) explored the structural modification of a potent renin inhibitor to improve its pharmacokinetic profile. The study involved converting the amino group attached at the 4-position of pyrimidine to a methylene group and exploring new central cores with carbon side chains. This research indicates the compound's relevance in the optimization of drug candidates, specifically in enhancing their biological availability and efficacy (Tokuhara et al., 2018).

Propriétés

IUPAC Name |

tert-butyl 3-(3-pyridin-3-yloxyazetidine-1-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)21-9-5-6-14(11-21)17(23)22-12-16(13-22)25-15-7-4-8-20-10-15/h4,7-8,10,14,16H,5-6,9,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGGZGCDYWSSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2-Oxopyridin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2554845.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine](/img/structure/B2554858.png)

![7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2554867.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)